molecular formula C10H9N3O2 B3099936 3-(Cyclopropylamino)-4-nitrobenzonitrile CAS No. 1356483-72-1

3-(Cyclopropylamino)-4-nitrobenzonitrile

Cat. No.: B3099936
CAS No.: 1356483-72-1
M. Wt: 203.20 g/mol
InChI Key: PMYCICRBLYZXGJ-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)-4-nitrobenzonitrile is an organic compound characterized by the presence of a cyclopropylamino group and a nitro group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylamino)-4-nitrobenzonitrile typically involves the nitration of 3-(Cyclopropylamino)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Types of Reactions:

    Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants such as iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 3-(Cyclopropylamino)-4-aminobenzonitrile.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the cyclopropylamino group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(Cyclopropylamino)-4-nitrobenzonitrile exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

    3-(Cyclopropylamino)-4-aminobenzonitrile: A reduced derivative with potential biological activities.

    3-(Cyclopropylamino)-4-chlorobenzonitrile:

    3-(Cyclopropylamino)-4-methylbenzonitrile: A methyl-substituted analogue with unique properties.

Uniqueness: 3-(Cyclopropylamino)-4-nitrobenzonitrile is unique due to the presence of both a cyclopropylamino group and a nitro group on the benzonitrile core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(cyclopropylamino)-4-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-6-7-1-4-10(13(14)15)9(5-7)12-8-2-3-8/h1,4-5,8,12H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYCICRBLYZXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277342
Record name 3-(Cyclopropylamino)-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356483-72-1
Record name 3-(Cyclopropylamino)-4-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356483-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopropylamino)-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-fluoro-4-nitrobenzonitrile (2.0 g, 0.012 mol) in DCM (20 ml), was added K2CO3 (3.3 g, 0.024 mol) and cyclopropyl amine (6.7 ml, 0.096 mol) and the resulting solution was continued to stir at room temperature for 3 h. The reaction was diluted with cold water and extracted with dichloromethane (3×100 ml). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under vacuum to afford the title compound 3-(cyclopropylamino)-4-nitrobenzonitrile as a yellow solid. 1H NMR (400 MHz, CDCl3), δ: 8.24-8.22 (d, J=8.8 Hz, 1H), 8.07 (bs, 1H), 7.64 (s, 1H), 6.94-6.92 (d, J=8.8 Hz, 1H), 2.59-2.58 (m, 1H), 1.25-0.97 (m, 2H), 0.71-0.58 (m, 2H). MS (M+1): 204.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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